![molecular formula C11H9BN2OS B11756750 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that features a thiophene ring fused with a benzodiazaborininone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the formation of the benzodiazaborininone core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a benzodiazaborininone precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzodiazaborininone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several applications in scientific research:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Medicinal Chemistry: Its unique structure allows for potential use in drug design and development, particularly in targeting specific biological pathways.
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the benzodiazaborininone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to the presence of the benzodiazaborininone core, which imparts distinct electronic properties and reactivity compared to other thiophene-based compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
特性
分子式 |
C11H9BN2OS |
|---|---|
分子量 |
228.08 g/mol |
IUPAC名 |
2-thiophen-3-yl-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C11H9BN2OS/c15-11-9-3-1-2-4-10(9)13-12(14-11)8-5-6-16-7-8/h1-7,13H,(H,14,15) |
InChIキー |
YVRQGWCMYNHZBJ-UHFFFAOYSA-N |
正規SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
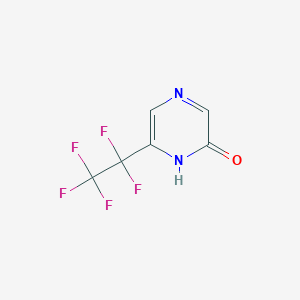
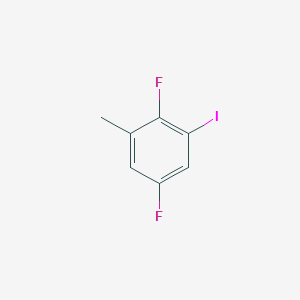
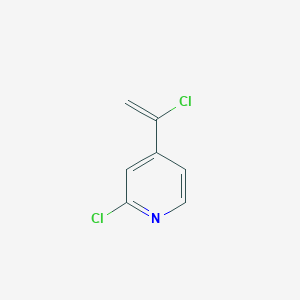
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)
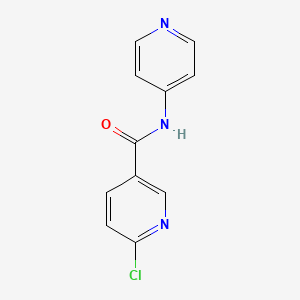
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

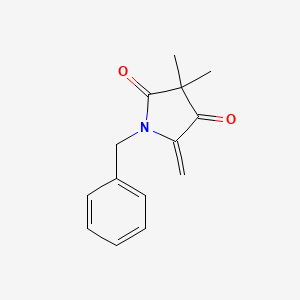

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)

